Home > Products > Screening Compounds P50447 > 4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide
4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide - 2097893-12-2

4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide

Catalog Number: EVT-2972864
CAS Number: 2097893-12-2
Molecular Formula: C16H19N5O3S
Molecular Weight: 361.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: While Amonafide does not share direct structural similarity with 4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide, it is mentioned in the context of a study investigating a novel nonhematotoxic naphthalimide derivative, UNBS3157. [] This highlights the ongoing research to develop safer antitumor agents within the naphthalimide class, which may offer insights into potential analogs or derivatives of 4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide with improved safety profiles.

2,2,2-Trichloro-N-({2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin- 5-yl}carbamoyl)acetamide (UNBS3157)

Compound Description: UNBS3157 is a novel nonhematotoxic naphthalimide derivative with potent antitumor activity. [] Unlike amonafide, UNBS3157 demonstrates a distinct mechanism of action, inducing autophagy and senescence in cancer cells. [] It has a 3–4 fold higher maximum tolerated dose compared to amonafide and does not induce hematotoxicity in mice at doses that show significant antitumor effects. []

3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

Compound Description: TP0439150 is a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor. [] It was developed through the superposition of different chemical scaffolds to enhance inhibitory activity. [] TP0439150 has shown favorable pharmacokinetic properties and effectively increased cerebrospinal fluid glycine concentrations in rats. []

Relevance: TP0439150 exhibits a structural resemblance to 4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide, particularly the presence of a pyrazole ring and a piperidine ring in both structures. [, ] This suggests a potential common pharmacophore and supports the significance of these structural elements in contributing to biological activity. Further investigation into the structure-activity relationship of these compounds could offer valuable insights into the optimization of GlyT1 inhibitors.

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

Compound Description: 7n is a potent and orally available GlyT1 inhibitor that serves as a structurally diverse backup compound to TP0439150. [] It was designed using central nervous system multiparameter optimization (CNS MPO) guidelines, leading to a higher CNS MPO score and distinct physicochemical properties compared to TP0439150. [] 7n demonstrates potent GlyT1 inhibitory activity, favorable pharmacokinetics, and increased cerebrospinal fluid glycine levels in rats. []

Relevance: While 7n lacks the pyrazole and piperidine rings found in 4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide and TP0439150, it still exhibits potent GlyT1 inhibitory activity. [] This suggests that multiple structural motifs can contribute to effective GlyT1 inhibition, highlighting the importance of exploring diverse chemical scaffolds in drug discovery efforts.

SR147778 [5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide]

Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 receptor. [, ] It displays nanomolar affinity for both rat brain and human CB1 recombinant receptors, but exhibits low affinity for CB2 receptors. [, ] SR147778 effectively antagonizes the effects of CP 55,940, a CB1 receptor agonist, in various in vitro and in vivo models. [, ]

Relevance: SR147778 shares significant structural similarity with 4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide, notably the presence of a 4-ethyl-1H-pyrazole-3-carboxamide core and a piperidine ring in both structures. [, ] The similarities in these key structural elements suggest that both compounds may share similar binding interactions with their respective targets. Understanding the detailed pharmacophore responsible for CB1 receptor antagonism in SR147778 could provide insights into the design and optimization of structurally related compounds like 4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide.

N-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3- cyano-1H-pyrazol-5-yl]-N'-4-methoxybenzoyl thioureas

Compound Description: This compound is an acylthiourea derivative containing a pyrazole ring with chloride and trifluoromethyl substituents. [] It exhibits a U-shape molecular conformation stabilized by an intramolecular N4−H4···O1 hydrogen bond. [] The compound was synthesized by reacting 2,6-dichloro-4-trifluoromethylamine with nitrosyl sulfuric acid, followed by reaction with ethyl 2,3-dicyanopropionate and 4-methoxy-benzoyl chloride. []

Relevance: The presence of a pyrazole ring in both N-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3- cyano-1H-pyrazol-5-yl]-N'-4-methoxybenzoyl thioureas and 4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide suggests a potential common pharmacophore and the significance of this structural element in contributing to biological activity. []

6-(1-(4-cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrazine-2-carboxamide (AZD9819)

Compound Description: AZD9819 is a human neutrophil elastase inhibitor containing a pyrazinone-carboxamide core. [] It undergoes a unique lipid peroxide–mediated epoxidation followed by rearrangement, forming a five-membered oxazole derivative in blood plasma samples. []

Relevance: Although AZD9819 has a pyrazinone core instead of the piperazine found in 4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide, both compounds share a pyrazole ring and an ethyl carboxamide moiety. [] This structural similarity suggests potential commonalities in their binding interactions and metabolic pathways. Understanding the lipid peroxide–dependent oxidation of AZD9819 may provide valuable information for the biotransformation and bioanalysis of similar compounds like 4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide.

2-(1-(4-cyanophenyl)-1H-pyrazol-5-yl)-5-(N-ethylacetamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide

Compound Description: This compound is the rearranged oxidation product of AZD9819, formed via a unique lipid peroxide–mediated epoxidation and subsequent rearrangement. [] It features a five-membered oxazole ring, replacing the original six-membered pyrazinone-carboxamide core of AZD9819. []

Relevance: While not directly present in 4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide, the formation of this oxazole derivative from AZD9819 highlights a potential metabolic pathway for compounds containing pyrazole and ethyl carboxamide moieties. [] This information could be relevant in understanding the metabolic stability and potential biotransformation products of structurally related compounds like 4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide.

N-(1-((5-acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (1)

Compound Description: This compound was initially identified as a hit in a high-throughput screening for G-protein coupled receptor agonists. [] Subsequent optimization efforts focused on enhancing its orexin 2 receptor (OX2R) antagonistic activity, stability in liver microsomes, time-dependent CYP3A4 inhibition, and aqueous solubility. []

N-(1-(2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (43)

Compound Description: This potent, brain-penetrant, and orally active compound emerged as a selective orexin 2 receptor antagonist (2-SORA) from the optimization of compound 1. [] It exhibited efficacy in a sleep model in rats comparable to seltorexant (15), a clinically investigated 2-SORA for insomnia and other conditions. []

Seltorexant (15)

Compound Description: Seltorexant is a selective orexin 2 receptor antagonist (2-SORA) currently undergoing clinical development for the treatment of insomnia and other conditions like depression. []

Relevance: While seltorexant is not structurally disclosed in the provided papers, its mention as a clinically relevant 2-SORA provides context for the development of compound 43, a potent and orally active 2-SORA with comparable efficacy in a sleep model. [] Understanding the structural features and pharmacological properties of seltorexant could inform the design and optimization of other 2-SORAs, including those structurally related to 4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide.

Properties

CAS Number

2097893-12-2

Product Name

4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide

IUPAC Name

4-ethyl-2,3-dioxo-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)piperazine-1-carboxamide

Molecular Formula

C16H19N5O3S

Molecular Weight

361.42

InChI

InChI=1S/C16H19N5O3S/c1-2-19-7-8-20(15(23)14(19)22)16(24)17-10-13(12-4-9-25-11-12)21-6-3-5-18-21/h3-6,9,11,13H,2,7-8,10H2,1H3,(H,17,24)

InChI Key

GCHWYFUBAZXZGT-UHFFFAOYSA-N

SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CSC=C2)N3C=CC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.